![molecular formula C19H21N3O3 B5378592 N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide
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Description
The compound seems to be a derivative of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole . This compound is known to be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes . It’s also used as an additive to fabricate polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics .
Synthesis Analysis
While the specific synthesis process for “N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide” is not available, similar compounds like 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Scientific Research Applications
Synthesis of N-Heterocycles
The compound is utilized in the synthesis of N-heterocycles, which are crucial frameworks in many natural products and pharmaceuticals. The tert-butyl group in the compound aids in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Asymmetric Synthesis
This compound plays a significant role in asymmetric synthesis. The presence of the tert-butylphenyl group can enhance diastereoselectivity, which is essential for creating enantiomerically pure compounds used in drugs and other therapeutic agents .
Fluorescence Studies
Derivatives of this compound have been synthesized for fluorescence studies. These studies are important for developing fluorescent probes that can be used in biological imaging and diagnostics .
Antimicrobial and Antioxidant Screening
Although the compound itself may not exhibit significant antimicrobial activity, its structural framework is often used as a starting point for developing new antimicrobial and antioxidant agents. The research into these applications is crucial for addressing the resistance of pathogenic microorganisms to antibiotics .
Material Science
Furan derivatives, like the one , are being explored as sustainable alternatives to petroleum-based monomers for polyester production. This application is particularly relevant in the field of material science, where there is a growing demand for eco-friendly materials.
properties
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(20-17(23)15-6-5-11-24-15)18-21-16(22-25-18)13-7-9-14(10-8-13)19(2,3)4/h5-12H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFZDKBJGDCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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